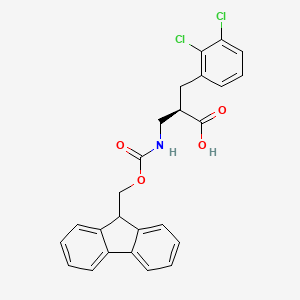

Fmoc-(r)-3-amino-2-(2,3-dichlorobenzyl)propanoic acid

Description

Fmoc-(R)-3-amino-2-(2,3-dichlorobenzyl)propanoic acid is a fluorenylmethyloxycarbonyl (Fmoc)-protected non-proteinogenic amino acid derivative. Its structure features an (R)-configured amine at the third carbon and a 2,3-dichlorobenzyl substituent at the second carbon (Figure 1). This compound is primarily utilized in solid-phase peptide synthesis (SPPS) due to the Fmoc group’s orthogonality in protection strategies. The dichlorobenzyl moiety enhances lipophilicity and may influence peptide stability or receptor interactions .

Propriétés

Formule moléculaire |

C25H21Cl2NO4 |

|---|---|

Poids moléculaire |

470.3 g/mol |

Nom IUPAC |

(2R)-2-[(2,3-dichlorophenyl)methyl]-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |

InChI |

InChI=1S/C25H21Cl2NO4/c26-22-11-5-6-15(23(22)27)12-16(24(29)30)13-28-25(31)32-14-21-19-9-3-1-7-17(19)18-8-2-4-10-20(18)21/h1-11,16,21H,12-14H2,(H,28,31)(H,29,30)/t16-/m1/s1 |

Clé InChI |

ZANBNMRUVUWFON-MRXNPFEDSA-N |

SMILES isomérique |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC[C@@H](CC4=C(C(=CC=C4)Cl)Cl)C(=O)O |

SMILES canonique |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(CC4=C(C(=CC=C4)Cl)Cl)C(=O)O |

Origine du produit |

United States |

Méthodes De Préparation

Alkylation Approach

- Reagents : 2,3-Dichlorobenzyl bromide, DMF, NaOH.

- Procedure :

- The Fmoc-protected amino acid is deprotonated with NaOH in DMF.

- 2,3-Dichlorobenzyl bromide is added dropwise at 0°C.

- The mixture is stirred for 12–24 hours at room temperature.

- Challenges : Competing elimination (e.g., formation of dichlorostyrene) requires strict moisture control.

Reductive Amination

- Reagents : 2,3-Dichlorobenzaldehyde, sodium cyanoborohydride, methanol/acetic acid.

- Conditions : pH 4–5, 48 hours at 40°C.

- Advantage : Higher stereochemical fidelity for (R)-configuration.

Hydrolysis and Deprotection

Final deprotection of the Fmoc group is achieved under mild acidic conditions:

- Reagents : 20% piperidine in DMF or 1% trifluoroacetic acid (TFA) in dichloromethane.

- Side Reactions : Overexposure to TFA may cleave the dichlorobenzyl group, necessitating timed reactions.

Industrial-Scale Synthesis

For bulk production, continuous flow photochemical bromination is employed:

- Process :

- Bromination : In situ generation of bromine via HBr and NaBrO3 under UV light.

- Alkylation : Flow reactors enable precise temperature control (50–70°C) and reduced side products.

- Throughput : 5–10 kg/day with >95% purity.

Purification and Characterization

Comparative Analysis of Synthetic Routes

| Method | Yield | Stereoselectivity | Scalability |

|---|---|---|---|

| Alkylation | 65–75% | Moderate (dr 3:1) | Limited |

| Reductive Amination | 80–85% | High (dr >19:1) | Industrial |

| Continuous Flow | 90% | High | High |

Key Challenges and Solutions

- Racemization : Minimized by low-temperature alkylation (−20°C) and shortened reaction times.

- Byproduct Formation : Dimerization is suppressed using pentafluorophenol (Pfp) esters during coupling.

- Solvent Recovery : Methylene chloride/isopropanol gradients enable >90% solvent reuse in industrial settings.

Analyse Des Réactions Chimiques

Types of Reactions

Fmoc-®-3-amino-2-(2,3-dichlorobenzyl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the dichlorobenzyl group to a benzyl group.

Substitution: The dichlorobenzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to dissolve the reactants.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dichlorobenzyl oxides, while reduction may produce benzyl derivatives.

Applications De Recherche Scientifique

Fmoc-®-3-amino-2-(2,3-dichlorobenzyl)propanoic acid has several applications in scientific research:

Chemistry: It is used in peptide synthesis as a protected amino acid derivative.

Biology: The compound can be used in the study of enzyme-substrate interactions and protein folding.

Industry: The compound is used in the production of various chemical intermediates and fine chemicals.

Mécanisme D'action

The mechanism of action of Fmoc-®-3-amino-2-(2,3-dichlorobenzyl)propanoic acid involves its interaction with specific molecular targets. The Fmoc group protects the amino group during peptide synthesis, preventing unwanted side reactions. The dichlorobenzyl group can interact with various enzymes and receptors, influencing their activity and function.

Comparaison Avec Des Composés Similaires

Substituent Variations in Fmoc-Protected Amino Acids

The dichlorobenzyl group distinguishes this compound from analogs with other aromatic or aliphatic substituents:

*Estimated based on structural analogs.

Fluorinated analogs (e.g., tetrafluorophenyl) exhibit even stronger electron withdrawal but may introduce fluorophilic interactions in peptide design .

Stereochemical Comparisons

Stereochemistry critically impacts peptide conformation and biological activity:

- Fmoc-(1R,2S)-2a* (imidazolyl substituent): This diastereomer was isolated in 6% yield, demonstrating the challenges of stereochemical control in synthesis .

- Fmoc-SS-Dab(3-Aloc)-OH : Features (2S,3S) configuration, highlighting the importance of stereochemistry in orthogonal protection strategies .

- Fmoc-(R)-3-Amino-3-(2-hydroxyphenyl)-propionic acid: The (R)-configuration at the 3-amino position contrasts with (S)-isomers, which may exhibit divergent binding affinities in therapeutic peptides .

The target compound’s (R)-configuration may favor specific peptide secondary structures, such as β-turns, compared to (S)-isomers.

Activité Biologique

Fmoc-(R)-3-amino-2-(2,3-dichlorobenzyl)propanoic acid is a synthetic amino acid derivative that plays a significant role in peptide synthesis and has garnered attention for its biological activity. This compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is known for its stability and ease of removal under mild conditions. The presence of the 2,3-dichlorobenzyl side chain imparts unique chemical properties that enhance its utility in various biochemical and medicinal applications.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves several steps, including the protection of the amino group and the introduction of the dichlorobenzyl moiety. The structural formula can be represented as follows:

This compound's molecular weight is approximately 456.32 g/mol, with a CAS number of 501015-35-6.

Biological Activity

The biological activity of this compound is primarily linked to its role as a building block in peptide synthesis. Key aspects include:

- Enzyme Interactions : This compound can act as both a substrate and an inhibitor in various enzymatic reactions. Its unique structural features enhance binding affinity to specific molecular targets, making it valuable for studying protein-protein interactions and enzyme mechanisms.

- Therapeutic Applications : The compound has potential therapeutic applications due to its ability to influence biochemical pathways. Research indicates that it can modulate enzyme kinetics and protein interactions, leading to insights into disease mechanisms and potential drug development .

Research Findings

Numerous studies have explored the biological implications of this compound:

- Protein Interaction Studies : Research has shown that this compound enhances binding affinity towards target proteins, making it useful in investigations of biochemical pathways relevant to diseases.

- Peptide Synthesis : It serves as a crucial building block in solid-phase peptide synthesis (SPPS), allowing researchers to create complex peptide structures efficiently. This is particularly important in drug development where peptide-based drugs are targeted towards specific biological pathways .

- Case Studies : A study highlighted the use of this compound in synthesizing peptides that demonstrated significant activity against specific enzyme targets, providing insights into its potential as a therapeutic agent .

Comparative Analysis

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Fmoc-(S)-3-amino-2-(2,3-dichlorobenzyl)propanoic acid | Similar structure with different chirality | Potential for different biological activities due to stereochemistry |

| Fmoc-(S)-beta-phenylalanine | Lacks chlorinated substituents | Commonly used in peptide synthesis without unique interaction profiles |

| Fmoc-(S)-3-amino-3-(2-nitrophenyl)propionic acid | Contains a nitro group instead of chlorine | Different pharmacological properties due to functional group variations |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.